

Identifying and mitigating off-target effects of BAY 1892005

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Compound of Interest

Compound Name: BAY 1892005

Cat. No.: B10861678

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Technical Support Center: BAY 1892005

Welcome to the technical support center for **BAY 1892005**. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of **BAY 1892005**, a p53 protein modulator.

Frequently Asked Questions (FAQs)

Q1: What is **BAY 1892005** and what is its primary mechanism of action?

A1: **BAY 1892005** is a small molecule modulator of the p53 protein.[1] Its primary mechanism of action involves acting on p53 condensates without causing the reactivation of mutant p53.[1]

Q2: Why is it important to investigate the off-target effects of **BAY 1892005**?

A2: Investigating off-target effects is a critical step in drug discovery and development to ensure the safety and specificity of a compound. Unidentified off-target interactions can lead to unexpected cellular phenotypes, toxicity, or misleading experimental results. Understanding the complete target profile of **BAY 1892005** is essential for accurate interpretation of its biological effects and for predicting potential adverse events in clinical settings.

Q3: What are the common approaches to identify off-target effects of a small molecule like **BAY 1892005**?

A3: Several powerful techniques can be employed to identify off-target interactions, including:



- Proteomic Profiling: Techniques like chemical proteomics can identify proteins that directly bind to BAY 1892005 in an unbiased, proteome-wide manner.[2]
- Kinome Scanning: Kinase inhibitor screening panels can assess the activity of BAY 1892005
 against a large number of kinases, a common source of off-target effects for many small
 molecules.[3][4]
- Cellular Thermal Shift Assay (CETSA): This method confirms direct target engagement in a cellular context by measuring changes in protein thermal stability upon compound binding.[5]
 [6][7]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during experiments with **BAY 1892005**, with a focus on differentiating on-target from off-target effects.

Troubleshooting & Optimization

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| Issue | Possible Cause (On- Target) | Possible Cause (Off- Target) | Recommended Action |
|------------------------------------------------------------|-------------------------------------------------------------------------|-------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Unexpected Cell Viability Decrease in p53-null cells | Basal p53- independent cellular stress. | Inhibition of a critical survival kinase or other essential protein. | 1. Perform a kinome scan to identify potential off-target kinases. 2. Use CETSA to confirm engagement with identified off-targets in cells. 3. Titrate BAY 1892005 concentration to find a window where ontarget p53 modulation is observed without significant off-target toxicity. |
| Contradictory Phenotypes in Different Cell Lines | Cell-line specific p53 pathway wiring and dependencies. | Differential expression of off-target proteins across cell lines. | 1. Profile the expression levels of known and potential off-targets in the cell lines of interest. 2. Validate key off-target engagement in each cell line using CETSA or targeted western blotting for downstream signaling. |
| Activation of a Signaling Pathway Unrelated to p53 | Complex crosstalk between the p53 pathway and other signaling networks. | Direct modulation of a component in the unrelated pathway. | 1. Use proteomic profiling to identify unexpected binding partners of BAY 1892005. 2. Map the identified off-targets to known signaling pathways. 3. Use |



specific inhibitors for the off-target pathway to rescue the observed phenotype.

Experimental Protocols Protocol 1: Off-Target Profiling using Chemical Proteomics

This protocol outlines a general workflow for identifying protein targets of **BAY 1892005** using an affinity-based chemical proteomics approach.

- 1. Probe Synthesis:
- Synthesize a derivative of BAY 1892005 that incorporates a reactive group (e.g., a photo-activatable group) and a reporter tag (e.g., biotin or a click chemistry handle).
- 2. Cell Lysis and Probe Incubation:
- · Culture cells of interest and harvest them.
- Prepare cell lysates under non-denaturing conditions.
- Incubate the cell lysate with the BAY 1892005 probe. As a control, incubate a separate
 lysate with a vehicle or a structurally similar but inactive compound. For competition
 experiments, pre-incubate the lysate with an excess of free BAY 1892005 before adding the
 probe.
- 3. UV Crosslinking (if using a photo-activatable probe):
- Expose the lysate-probe mixture to UV light to covalently link the probe to its binding partners.
- 4. Enrichment of Probe-Bound Proteins:
- Use streptavidin-coated beads (for biotin tags) or perform a click reaction followed by affinity purification to enrich for proteins bound to the BAY 1892005 probe.
- 5. On-Bead Digestion and Mass Spectrometry:



- Wash the beads extensively to remove non-specifically bound proteins.
- Perform on-bead tryptic digestion of the captured proteins.
- Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

 Identify and quantify the proteins enriched in the BAY 1892005 probe sample compared to the controls. Proteins that show significantly reduced enrichment in the competition experiment are considered high-confidence binders.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol describes how to validate the interaction of **BAY 1892005** with its intended target (p53) and potential off-targets in intact cells.

1. Cell Treatment:

- Culture cells to ~80% confluency.
- Treat cells with BAY 1892005 at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.

2. Heating Profile:

- Harvest the cells and resuspend them in a suitable buffer.
- Aliquot the cell suspension into PCR tubes.
- Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for a fixed time (e.g., 3 minutes) using a thermal cycler.
- 3. Cell Lysis and Separation of Soluble Fraction:
- Lyse the cells by freeze-thaw cycles or sonication.
- Centrifuge the lysates at high speed to pellet the aggregated proteins.

4. Protein Quantification:

Carefully collect the supernatant containing the soluble protein fraction.

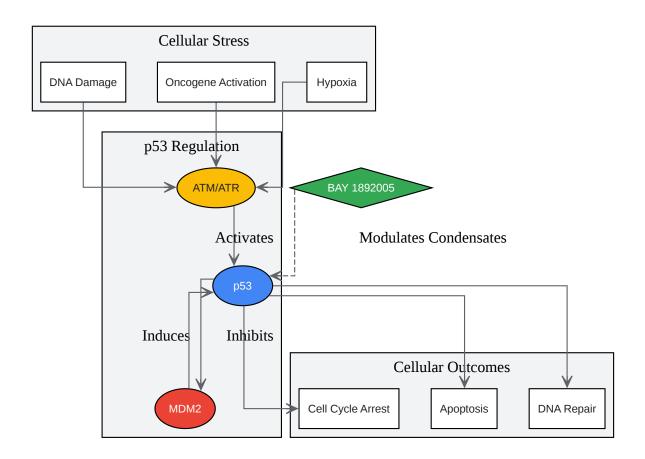


• Determine the amount of the target protein (p53) and potential off-targets in the soluble fraction for each temperature point using Western blotting or other protein quantification methods like ELISA.

5. Data Analysis:

- Generate a melting curve for each protein by plotting the percentage of soluble protein as a function of temperature.
- A shift in the melting curve to a higher temperature in the presence of BAY 1892005 indicates stabilization of the protein and therefore, direct binding.

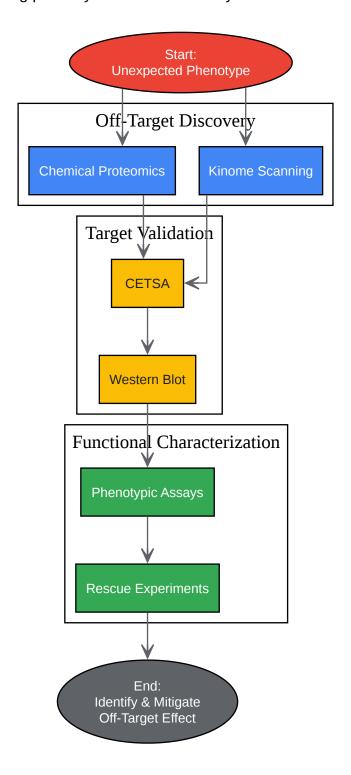
Visualizations



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Caption: The p53 signaling pathway and the modulatory role of BAY 1892005.



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